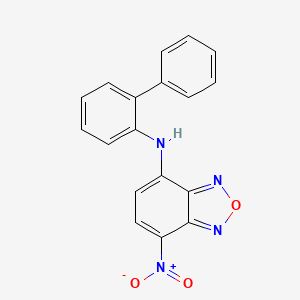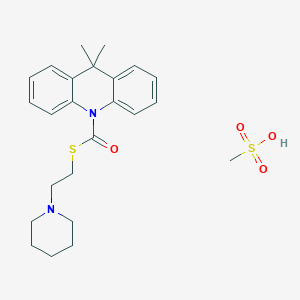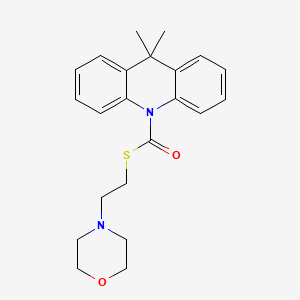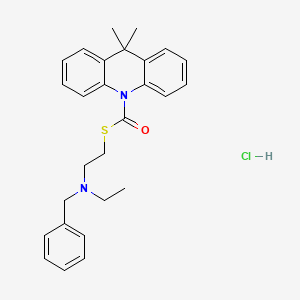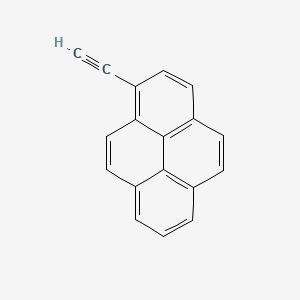
1-乙炔基芘
概述
描述
1-乙炔基芘是一种有机化合物,化学式为 C18H10。它是芘的衍生物,在 1 位具有乙炔基。 该化合物以其强荧光特性而闻名,使其在各种科学应用中具有价值 .
科学研究应用
1-乙炔基芘在科学研究中具有广泛的应用:
作用机制
1-乙炔基芘作为细胞色素 P450 酶的抑制剂,专门针对 P450 1A1、1A2 和 2B1。 抑制机制涉及形成反应性酮中间体,该中间体与酶的活性位点相互作用,导致其失活 . 该化合物的强荧光特性也使其能够用作各种生化测定中的探针 .
类似化合物:
- 1-丙炔基芘
- 4-丙炔基芘
比较: 1-乙炔基芘因其在 1 位的特定乙炔基取代而独一无二,这赋予其独特的荧光特性和对细胞色素 P450 酶的抑制作用。 相比之下,1-丙炔基芘和 4-丙炔基芘具有不同的取代模式,导致其化学行为和应用有所不同 .
生化分析
Biochemical Properties
1-Ethynylpyrene is known to interact with certain enzymes, particularly cytochromes P450 1A1, 1A2, and 2B1 . These enzymes are part of the cytochrome P450 family, which plays a crucial role in the metabolism of various substances in the body. The interaction between 1-Ethynylpyrene and these enzymes can influence biochemical reactions, potentially affecting the metabolism of other substances .
Cellular Effects
In terms of cellular effects, 1-Ethynylpyrene has been observed to cause remarkable absorption changes upon DNA hybridization when it is covalently attached to the 8-position of guanine . This suggests that 1-Ethynylpyrene may have a significant impact on cellular processes, particularly those involving DNA and gene expression .
Molecular Mechanism
The molecular mechanism of 1-Ethynylpyrene involves its interaction with cytochromes P450. It acts as an aryl acetylenic inhibitor of these enzymes, affecting their activity . This interaction can lead to changes in gene expression and enzyme activation or inhibition, thereby influencing the biochemical reactions within the cell .
Temporal Effects in Laboratory Settings
This suggests that the effects of 1-Ethynylpyrene may vary over time, potentially influencing long-term cellular function .
Metabolic Pathways
1-Ethynylpyrene is known to interact with cytochromes P450, which play a crucial role in various metabolic pathways
准备方法
合成路线和反应条件: 1-乙炔基芘可以通过芘与乙炔在适当条件下的反应合成。 该过程涉及使用催化剂促进反应 .
工业生产方法: 虽然具体的工业生产方法没有得到广泛的记录,但合成通常涉及标准的有机合成技术,包括使用氯仿、二氯甲烷和甲苯等溶剂 .
化学反应分析
反应类型: 1-乙炔基芘经历各种化学反应,包括:
氧化: 这种反应会导致形成酮中间体。
还原: 虽然不太常见,但还原反应可以改变乙炔基。
常见试剂和条件:
氧化: 通常涉及氧化剂,如高锰酸钾。
还原: 可以使用还原剂,如氢化铝锂。
主要产物:
氧化: 形成反应性酮中间体。
取代: 形成各种取代的芘衍生物.
相似化合物的比较
- 1-Propynylpyrene
- 4-Propynylpyrene
Comparison: 1-Ethynylpyrene is unique due to its specific ethynyl substitution at the 1-position, which imparts distinct fluorescent properties and inhibitory effects on cytochrome P450 enzymes. In comparison, 1-propynylpyrene and 4-propynylpyrene have different substitution patterns, leading to variations in their chemical behavior and applications .
属性
IUPAC Name |
1-ethynylpyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10/c1-2-12-6-7-15-9-8-13-4-3-5-14-10-11-16(12)18(15)17(13)14/h1,3-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBUBSLYGRMOSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188527 | |
| Record name | 1-Ethynylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34993-56-1 | |
| Record name | 1-Ethynylpyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034993561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethynylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 34993-56-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1-Ethynylpyrene acts as a mechanism-based inactivator (suicide inhibitor) of certain cytochrome P450 enzymes, particularly those belonging to the CYP1 family such as CYP1A1, CYP1A2, and CYP1B1. [, , , , , , ] This interaction involves the enzyme catalyzing the oxidation of 1-Ethynylpyrene, which generates a reactive intermediate that binds irreversibly to the enzyme, either at the heme moiety or the apoprotein, leading to its inactivation. [, , , , ]
- Inhibition of PAH metabolism: 1-Ethynylpyrene effectively inhibits the metabolism of various polycyclic aromatic hydrocarbons (PAHs), including benzo[a]pyrene and 7,12-dimethylbenz[a]anthracene. [, , , , , ] This inhibition stems from the inactivation of the P450 enzymes responsible for PAH bioactivation, consequently reducing the formation of reactive metabolites that can bind to DNA and cause mutations. [, , , ]
- Potentiation of AhR activity: Paradoxically, while inhibiting CYP1B1, 1-Ethynylpyrene can enhance aryl hydrocarbon receptor (AhR) activity. [] This suggests a complex regulatory relationship between CYP1B1 activity and AhR activation, where CYP1B1 might regulate the potency of AhR ligands rather than directly affecting the formation of the AhR/Arnt complex. []
A:
- Spectroscopic data:
- UV-Vis Absorption: The ultraviolet absorption spectrum of 1-Ethynylpyrene shows characteristic features similar to pyrene, with an enhanced p-band and a split in the lower-wavelength β-band due to the ethynyl substitution on the long axis of the molecule. []
- Fluorescence: 1-Ethynylpyrene exhibits strong fluorescence, with its emission properties sensitive to the surrounding environment. [, , , ] This sensitivity arises from the influence of solvent polarity and hydrogen bonding on the excited state dynamics of the molecule. []
ANone: 1-Ethynylpyrene demonstrates versatility in material science, particularly in the development of functional materials:
- Polymer synthesis: It serves as a monomer for synthesizing polymers like trans-poly(1-ethynylpyrene) and cis-poly(1-ethynylpyrene), exhibiting interesting optical and electrochemical properties, potentially valuable for electronic applications. [, , ]
- Fluorescent probes: When conjugated to DNA bases like guanine and cytosine, 1-Ethynylpyrene exhibits significant absorption changes upon DNA hybridization, serving as an effective optical label for DNA hybridization assays and molecular beacons. []
- Solid-state emissive materials: Incorporation of 1-Ethynylpyrene into o-carborane dyads leads to highly luminescent solid-state emissive materials with potential applications in various fields. []
ANone: While 1-Ethynylpyrene itself doesn't typically function as a catalyst, its unique reactivity makes it a valuable tool in various applications:
- Click chemistry: The ethynyl group in 1-Ethynylpyrene makes it amenable to copper-free click chemistry reactions with azide-functionalized materials. [] This strategy enables the facile functionalization of surfaces, such as ZnO nanorod films, with 1-Ethynylpyrene for sensing applications or the incorporation of biomolecules like biotin. []
- Surface modification: The ability of 1-Ethynylpyrene to interact with graphene through π-π stacking makes it a suitable stabilizer for preparing pristine graphene/polysiloxane films and networks, leading to materials with enhanced conductivity. []
ANone: While the provided abstracts don't delve into the specifics of computational studies on 1-Ethynylpyrene, this field offers valuable tools for understanding its properties:
- Electronic structure calculations: Density functional theory (DFT) calculations can elucidate the electronic structure of 1-Ethynylpyrene and its derivatives, providing insights into their optical and electrochemical properties. [] These calculations can be used to understand the influence of substituents on the electronic structure and predict the properties of new derivatives.
ANone: Research on 1-Ethynylpyrene and its analogs reveals key SAR insights:
- Ethynyl group is crucial: The ethynyl group is essential for the mechanism-based inhibition of cytochrome P450s. Replacing it with a vinyl group, as in 1-vinylpyrene, reduces the inhibitory potency, indicating the importance of the triple bond for generating the reactive intermediate. [, , ]
- Aromatic ring system influences selectivity: The size and shape of the aromatic ring system, along with the position of the ethynyl group, significantly impact the selectivity of inhibition towards different P450 isoforms. For example, 9-ethynylphenanthrene exhibits higher inhibitory potency than 1-Ethynylpyrene towards CYP2B enzymes. []
- Pyrene ring is not strictly required: While the pyrene ring contributes to the inhibitory activity, it's not strictly required. Compounds like 2-ethynylnaphthalene still demonstrate inhibitory activity, albeit with potentially different selectivity profiles. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

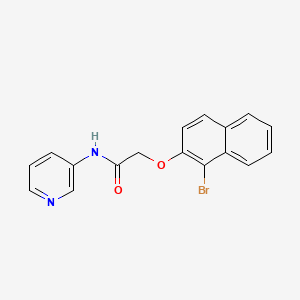
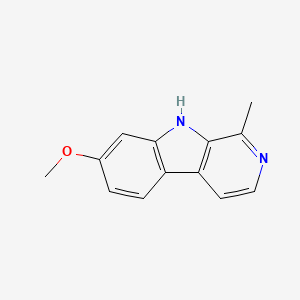
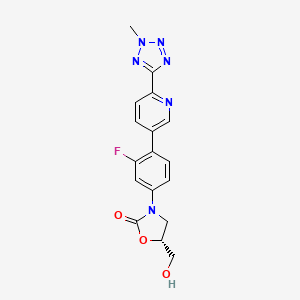
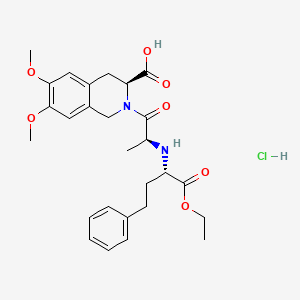
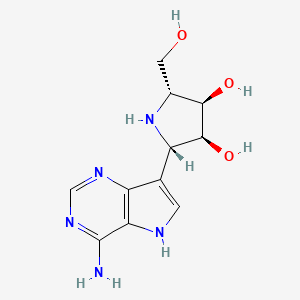

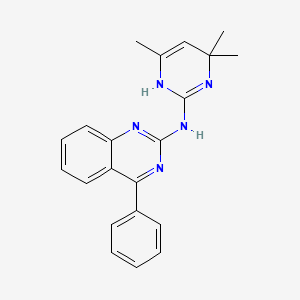
![3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1663894.png)
